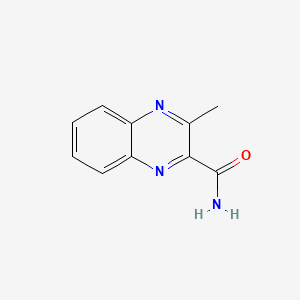
2-Quinoxalinecarboxamide, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarboxamide, 3-methyl- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2-Quinoxalinecarboxamide, 3-methyl- consists of a quinoxaline ring with a carboxamide group at the 2-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinecarboxamide, 3-methyl- typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 3-methyl-2-quinoxalinecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of 2-Quinoxalinecarboxamide, 3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Quinoxalinecarboxamide, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxamide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxamide derivatives.
Reduction: 2-Quinoxalinecarboxamide, 3-methyl-amine.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
2-Quinoxalinecarboxamide, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxamide, 3-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Quinoxalinecarboxamide, 3-methyl- can be compared with other similar compounds in the quinoxaline family:
Quinoxaline-2-carboxamide: Similar structure but lacks the methyl group at the 3-position.
3-Methylquinoxaline: Lacks the carboxamide group at the 2-position.
Quinoxaline-2,3-dicarboxamide: Contains an additional carboxamide group at the 3-position.
Uniqueness: The presence of both the carboxamide group at the 2-position and the methyl group at the 3-position gives 2-Quinoxalinecarboxamide, 3-methyl- unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
17357-92-5 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-methylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c1-6-9(10(11)14)13-8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H2,11,14) |
InChI Key |
HIXVRVHZNVQVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















